Mebudipine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

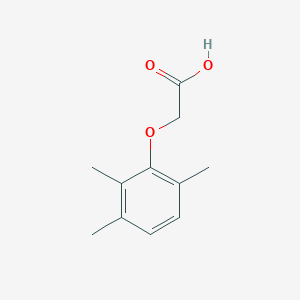

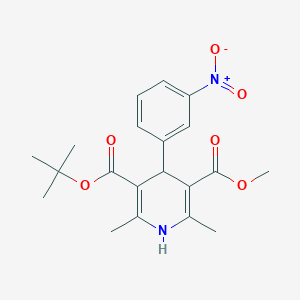

- Mebudipine was first synthesized in 1997 and belongs to the dihydropyridine class of CCBs.

- It shares structural similarities with nifedipine, another well-known CCB.

- This compound has garnered interest due to its potential cardioprotective effects.

Preparation Methods

- The synthetic route for mebudipine involves specific chemical reactions to form the final compound.

- Unfortunately, detailed synthetic procedures and reaction conditions are not widely available in the literature.

- Industrial production methods likely involve optimization for yield, purity, and scalability.

Chemical Reactions Analysis

- Mebudipine undergoes typical dihydropyridine reactions, including oxidation, reduction, and substitution.

- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaCN).

- Major products formed include various intermediates and the final this compound molecule.

Scientific Research Applications

- Mebudipine’s applications span multiple fields:

Cardiology: Its cardioprotective effects reduce arrhythmias and minimize heart tissue damage.

Other Organs: It also protects other organs against injury induction.

Nitric Oxide Metabolites: this compound enhances nitric oxide levels.

Nanoemulsion Administration: Due to limited water solubility, nanoemulsions are used for administration.

Mechanism of Action

- Mebudipine’s protective effects may be linked to:

Counteracting Oxidative Stress: It mitigates oxidative damage.

Anti-Apoptotic Properties: Prevents cell death.

Anti-Inflammatory Effects: Reduces inflammation.

Comparison with Similar Compounds

- Unfortunately, direct comparisons with similar compounds are scarce in the literature.

- mebudipine’s unique features make it an intriguing candidate for further study.

Properties

Molecular Formula |

C20H24N2O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

5-O-tert-butyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H24N2O6/c1-11-15(18(23)27-6)17(13-8-7-9-14(10-13)22(25)26)16(12(2)21-11)19(24)28-20(3,4)5/h7-10,17,21H,1-6H3 |

InChI Key |

YXPRKGBMFPQBDH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |

Synonyms |

mebudipine t-butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-2,5-pyridinedicarboxylate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)

![2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol](/img/structure/B25969.png)

![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)